molecular formula C13H16O4 B1631460 Ethyl 4-(benzyloxy)-3-oxobutanoate CAS No. 67354-34-1

Ethyl 4-(benzyloxy)-3-oxobutanoate

Cat. No. B1631460
CAS RN: 67354-34-1
M. Wt: 236.26 g/mol
InChI Key: DXUTWLTWGKEWJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Scientific Research Applications

1. Crystal Structure Analysis

  • Application Summary: The compound is used in the study of crystal structures. The title compound, C17H18O3, crystallizes with three molecules in the asymmetric unit .
  • Methods of Application: The synthesis involves a mixture of ethyl-4-hydroxybenzoate and 4-methylbenzylbromide . The molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .
  • Results: In the crystal packing, the molecules are connected by weak C—H interactions .

2. Synthesis of Transition Metal (II) Complexes

  • Application Summary: The compound is used in the synthesis of transition metal (II) complexes derived from heterocyclic Schiff base ligands .
  • Methods of Application: The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement for structural elucidation .
  • Results: The antioxidant ability of the compounds was examined by DPPH and ABTS assays while the antimicrobial (against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae and Candida albicans microbial strains) and anti-inflammatory activities of the synthesized compounds were evaluated by serial dilution and egg albumin assays, respectively .

3. Synthesis of Derivatized Alkylbenzoate

  • Application Summary: The compound is used in the synthesis of derivatized alkylbenzoate with an ether group .
  • Methods of Application: The synthesis involves a mixture of ethyl-4-hydroxybenzoate and 4-methylbenzylbromide . The molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .
  • Results: In the crystal packing, the molecules are connected by weak C—H interactions .

4. Synthesis of Monobenzone

  • Application Summary: The compound is used in the synthesis of Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH), which is an organic chemical in the phenol family with chemical formula .
  • Methods of Application: The synthesis of Monobenzone involves the reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .
  • Results: Monobenzone is used as a topical drug for medical depigmentation .

5. Preparation of Liquid Crystalline Compounds

  • Application Summary: The compound is used in the design of alkylbenzoates of different properties with the aim of preparing liquid crystalline compounds .
  • Methods of Application: The synthesis involves a mixture of ethyl-4-hydroxybenzoate and 4-methylbenzylbromide .
  • Results: The molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .

6. Suzuki–Miyaura Coupling

  • Application Summary: The compound is used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Methods of Application: The reaction involves the use of a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Results: The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name

ethyl 3-oxo-4-phenylmethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUTWLTWGKEWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431075
Record name Ethyl 4-(benzyloxy)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(benzyloxy)-3-oxobutanoate

CAS RN

67354-34-1
Record name Ethyl 4-(benzyloxy)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

80 g of 60% NaH are added in portions to 800 ml of anhydrous THF. The medium is cooled to 10° C. and maintained at this temperature. 500 ml of benzyl alcohol are then introduced dropwise. A solution of 65.8 g of ethyl 4-chloroacetoacetate in 200 ml of benzyl alcohol is then added. The mixture is stirred at room temperature for 20 h. It is neutralized by the slow addition of acetic acid (120 ml) while being cooled with an ice bath. The whole is then poured into a mixture of water and ice and extracted with ether. The organic phase is washed with a solution of sodium bicarbonate, dried over MgSO4 and then concentrated to give an orange oil. The product is purified by two successive distillations to give a yellow oil.
Name
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
65.8 g
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reactant
Reaction Step Two
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200 mL
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reactant
Reaction Step Two
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120 mL
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reactant
Reaction Step Three
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500 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a stirred suspension of NaH (3 g, 0.1 mmol, 80% oil dispersion previously washed with hexanes), in THF (75 ml, distilled from Na) was added dropwise neat benzyl alcohol (10.3 g, 0.1 mmol) at rt. Stirring was continued until H2 evolution had ceased, then ethyl 4-chloroacetoacetate (8.23 g, 0.05 mmol) in THF (20 ml) was added dropwise to this solution in a cooling water bath. The reaction was stirred at rt overnight. The mixture was partitioned between ether and 1N HCl, the layers separated, and the aqueous further extracted with ether (x 2). The combined ether extracts were washed twice with water and then brine and dried (Na2SO4), filtered, and concentrated in vacuo to give 17.83 g crude product. Distillation (119-124° C., 0.2 mm Hg) afforded a yellow oil. (7.34 g, 62%)
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Quantity
8.23 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Benzyl alcohol (19.7 g, 182.3 mmol) was slowly added to a suspension of sodium hydride (15.9 g 55% in mineral oil, 364.5 mmol) in anhydrous diethyl ether (116 mL) and the resulting mixture was stirred at room temperature for 1 hour. It was then diluted with some diethyl ether to ensure good stirring. Ethyl 4-chloro-3-oxobutanoate (12.3 mL, 91.1 mmol) was then slowly added and the mixture was stirred at room temperature overnight. The reaction mixture was cooled with an ice bath and then diluted with cold water and diethyl ether pH was adjusted to 4 with 5 N HCl and it was extracted three times with diethyl ether containing some ethyl acetate. The combined organic phases were dried over Na2SO4 and it was concentrated to dryness, thus obtaining the title compound with quantitative yield as a crude product that was used as such in the following step.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
116 mL
Type
solvent
Reaction Step One
Quantity
12.3 mL
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reactant
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0 (± 1) mol
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Reaction Step Five

Synthesis routes and methods IV

Procedure details

A mixture of 112 g (1.04 mol) of benzyl alcohol and 155 g (0.94 mol) of ethyl 4-chloro-3-oxobutyrate was added dropwise to a suspension of 82.9 g (2.07 mol) of 60% sodium hydride in 775 ml of tetrahydrofuran at 35 to 40° C. After the addition, the reaction mixture was stirred at 40° C. for 1 hour. Tetrahydrofuran was recovered from the reaction mixture, and 500 ml of heptane was added to the residue. The resulting solution was added dropwise to 800 ml of water to precipitate crystals, which were separated at room temperature and washed with heptane. To the crystals were added 800 ml of butyl acetate and 1000 ml of 1N hydrochloric acid to conduct extraction. The organic phase was washed successively with 500 ml of a 5% sodium chloride aqueous solution, 500 ml of a 5% sodium hydrogencarbonate aqueous solution, and 500 ml of a 5% sodium chloride aqueous solution to adjust the pH to 6 to 7. Butyl acetate was recovered, and 100 ml of heptane was added to the residue. The mixture was stirred, followed by liquid-liquid separation to obtain 173 g (78%) of ethyl 4-benzyloxy-3-oxobutyrate.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
82.9 g
Type
reactant
Reaction Step Two
Quantity
775 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(benzyloxy)-3-oxobutanoate
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
Ethyl 4-(benzyloxy)-3-oxobutanoate

Citations

For This Compound
29
Citations
A Manzocchi, R Casati, A Fiecchi… - Journal of the Chemical …, 1987 - pubs.rsc.org
… reduction of ethyl 4-benzyloxy-3oxobutanoate (lc), since the corresponding hydroxy ester (2b) was potentially an excellent chiral building block.'*t Ethyl 4benzyloxy-3-oxobutanoate (lc) …
Number of citations: 61 pubs.rsc.org
K Nakamura, Y Kawai, T Kitayama… - Bulletin of the …, 1989 - repository.kulib.kyoto-u.ac.jp
… 94-97% at the concentration below 1 g/1.1) The presence or absence of ethanol as well as its concentration affects the stereochemistry of reduction of ethyl 4-benzyloxy-3-oxobutanoate …
Number of citations: 25 repository.kulib.kyoto-u.ac.jp
T Saito, T Yokozawa, T Ishizaki, T Moroi… - Advanced Synthesis …, 2001 - Wiley Online Library
… [8] Furthermore, in the case of the hydrogenation of ethyl 4-benzyloxy-3-oxobutanoate (2f), the enantioselectivity of (R)-3f (99.4% ee) with the (R)-SEGPHOSąRu(II) catalyst is higher …
Number of citations: 512 onlinelibrary.wiley.com
Y Yasohara, N Kizaki, J Hasegawa, M Wada… - Tetrahedron …, 2001 - Elsevier
… 1g was prepared by hydrogenation of ethyl 4-benzyloxy-3-oxobutanoate 1f. A mixture of 1f (4.5 g, 0.019 mol) in methanol (50 mL) and 10% palladium on carbon (0.5 g) was stirred …
Number of citations: 109 www.sciencedirect.com
AN Geisman, VT Valuev-Elliston, AA Ozerov… - Bioorganic & Medicinal …, 2016 - Elsevier
A series of 1,6-bis[(benzyloxy)methyl]uracil derivatives combining structural features of both diphenyl ether and pyridone types of NNRTIs were synthesized. Target compounds were …
Number of citations: 14 www.sciencedirect.com
X Xie, B Lu, W Li, Z Zhang - Coordination Chemistry Reviews, 2018 - Elsevier
Chiral secondary alcohols are ubiquitous motifs in numerous natural products, pharmaceuticals, and biological active compounds. Catalytic asymmetric hydrogenation of multi-…
Number of citations: 41 www.sciencedirect.com
YS Yao, JL Liu, J Xi, B Miu, GS Liu… - … A European Journal, 2011 - Wiley Online Library
A new chemical synthesis of SN38, the active metabolite of the camptothecin prodrug irinotecan, has been achieved in 12 steps from simple, commercially available starting materials. A …
J Jiang, LH Sigua, A Chan, P Kalra… - …, 2022 - Wiley Online Library
Inhibitors of Bromodomain and Extra Terminal (BET) proteins are investigated for various therapeutic indications, but selectivity for BRD2, BRD3, BRD4, BRDT and their respective …
V Chandrashaker, M Ptaszek, M Taniguchi… - New Journal of …, 2016 - pubs.rsc.org
… treatment of Cl-1 with excess sodium benzoxide (prepared in situ by treatment of benzyl alcohol with sodium hydride) at 0 C gave the known 30,36,37 ethyl 4-benzyloxy-3-oxobutanoate …
Number of citations: 9 pubs.rsc.org
E Colombo - 2021 - air.unimi.it
Rational design, synthesis and nanotechnologies as tools in early drug discovery: cancer and neurodegeneration as targets The rubric “multifactorial” has been applied to several …
Number of citations: 2 air.unimi.it

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